molecular formula C19H18ClN3O B2604967 5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol CAS No. 622792-20-5

5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2604967
CAS No.: 622792-20-5
M. Wt: 339.82
InChI Key: QLPZJTVSRZEZHY-UHFFFAOYSA-N
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Description

5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol (CAS 622792-20-5) is a synthetic 8-hydroxyquinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their metal-chelating properties, a characteristic that underpins many of their biological activities . The core 8-hydroxyquinoline structure is a privileged scaffold in drug discovery, capable of coordinating metal ions through its phenolate oxygen and quinoline nitrogen atoms . This compound is primarily investigated for its potential in overcoming multidrug resistance (MDR) in cancer. Research on structurally similar 8-hydroxyquinoline Mannich bases has demonstrated robust and selective toxicity against MDR cancer cells, a effect that is often potentiated by the P-glycoprotein (P-gp) efflux pump . The structural features of this molecule—specifically the chloro-substituent at the R5 position and the aminomethyl (Mannich base) side chain at the R7 position—have been identified as key for enhancing this MDR-selective anticancer activity . The mechanism of action is closely linked to its ability to chelate essential metal ions, such as iron and copper, thereby disrupting metal homeostasis and redox balance within cancer cells, which can lead to cytotoxic effects . Beyond oncology, 8-hydroxyquinoline derivatives have shown promise as therapeutic agents for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by chelating redox-active metals like copper and zinc in the brain, inhibiting metal-induced protein aggregation, and acting as metal chaperones . The pyrrolidine and pyridine groups in this specific compound may fine-tune its physicochemical properties, including lipophilicity and pKa, which can influence cellular uptake, bioavailability, and its overall pharmacodynamic profile . This product is supplied with a minimum purity of 98% and is intended for research applications only. It is not for diagnostic or therapeutic use. Researchers should refer to the available Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-chloro-7-[pyridin-2-yl(pyrrolidin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-15-12-14(19(24)17-13(15)6-5-9-22-17)18(23-10-3-4-11-23)16-7-1-2-8-21-16/h1-2,5-9,12,18,24H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPZJTVSRZEZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine and pyrrolidine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The presence of the chloro and pyridine groups enhances its potency by facilitating interactions with bacterial cell membranes and enzymes .
  • Anticancer Activity :
    • Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects :
    • The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. A notable synthetic route includes:

  • Formation of Quinoline Core :
    • The synthesis begins with a substituted quinoline, which is chlorinated to introduce the chloro group at the 5-position.
  • Pyridine-Pyrrolidine Linkage :
    • The target compound is formed by reacting the chlorinated quinoline with a pyridine-pyrrolidine intermediate through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine .
  • Purification :
    • The final product is purified using recrystallization techniques or chromatography to ensure high purity suitable for biological testing.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Screening

In vitro studies on human cancer cell lines demonstrated that this compound induced significant cytotoxicity in breast cancer cells. Mechanistic studies revealed that it triggered apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters showed that treatment with this compound reduced neuronal death in models of oxidative stress-induced neurotoxicity. The findings support further investigation into its use as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physical Characteristics

  • Appearance : White solid .
  • Storage : Stable at 2–8°C .
  • Synthesis: Typically prepared via a modified Mannich reaction involving 5-chloro-8-hydroxyquinoline, formaldehyde, and pyridin-2-yl-pyrrolidine under microwave-assisted conditions in ethanol .

Comparison with Structural Analogs

Substituent Variations at Position 7

Quinolin-8-ol derivatives differ primarily in their substituents at position 7, which influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent at Position 7 Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound Pyridin-2-yl(pyrrolidin-1-yl)methyl C₁₉H₁₈ClN₃O 339.82 Hybrid aromatic-aliphatic group; enhanced metal binding and receptor interaction
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (5a) Pyrrolidin-1-ylmethyl C₁₄H₁₅ClN₂O 262.74 Simpler aliphatic amine; lower molecular weight
5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b) Morpholinomethyl C₁₄H₁₅ClN₂O₂ 278.74 Oxygen-containing morpholine ring; improved solubility
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol 4-Phenylpiperazinylmethyl C₂₀H₂₀ClN₃O 353.85 Bulky aromatic substituent; potential for π-π interactions
5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (16) Pyrrolidin-1-ylmethyl C₁₄H₁₅BrN₂O 307.19 Bromine substitution; larger halogen may alter electronic properties

Key Observations :

  • The target compound ’s hybrid pyridine-pyrrolidine group offers a balance of aromatic stacking (via pyridine) and flexible hydrogen bonding (via pyrrolidine), which may enhance receptor binding compared to purely aliphatic analogs like 5a .
  • Brominated analogs (16) may exhibit stronger electron-withdrawing effects, altering reactivity and metal-binding capacity compared to chloro-substituted derivatives .

Impact of Halogen Substitution

Halogens at position 5 influence electronic distribution and biological activity:

Halogen Compound Example Electron Effect Biological Implication
Cl Target compound, 5a, 5b, 5c Moderate -I effect Balances lipophilicity and reactivity
Br 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (16) Strong -I effect May enhance cytotoxicity but reduce solubility

The chloro group in the target compound provides a favorable balance between electronic effects and metabolic stability .

Biological Activity

5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent and a pyridine-pyrrolidine side chain. The structural formula can be represented as follows:

C17H19ClN2O\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Mitochondrial Electron Transport Chain : Studies have shown that quinolone derivatives can impact mitochondrial function by inhibiting the cytochrome bc1 complex, which is crucial for ATP production in parasites such as Plasmodium falciparum .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, showing potential against strains like Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating significant efficacy .
  • Modulation of Drug Resistance : The structural modifications in quinoline derivatives can affect their ability to overcome multidrug resistance (MDR) in cancer cells, making them promising candidates for further development .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific modifications to the quinoline structure can enhance biological activity:

ModificationEffect on Activity
Chloro substitution at position 5Increases potency against certain pathogens
Pyridine-pyrrolidine side chainEnhances binding affinity to target proteins
Electron-withdrawing groupsCan improve selectivity and reduce toxicity

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of quinoline derivatives.

Case Studies

  • Antimalarial Activity : A study involving a library of quinolone derivatives demonstrated that compounds structurally related to this compound exhibited rapid parasite kill rates compared to traditional antimalarials, suggesting a novel mechanism of action distinct from existing therapies .
  • Cancer Research : In vitro assays showed that certain derivatives had lower IC50 values in drug-resistant cancer cell lines, indicating their potential as effective treatments against tumors exhibiting MDR .
  • Antibacterial Testing : Compounds derived from similar structures were tested against various bacterial strains, with results showing potent activity against E. coli and S. aureus, reinforcing the compound's potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic protocols for 5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol, and what factors optimize reaction efficiency?

The compound is synthesized via a Mannich reaction using 5-chloro-8-hydroxyquinoline, paraformaldehyde, and pyrrolidine in absolute ethanol under reflux (12–48 hours). Triethylamine is added to catalyze the reaction, and purification is achieved through recrystallization (EtOH–H₂O) . Variations in amine components (e.g., morpholine or piperidine) require adjusted stoichiometry (1:1.2 molar ratio of quinoline to amine) and extended reaction times for optimal yields (>70%) .

Q. How is structural confirmation achieved for this compound, and what analytical discrepancies require resolution?

Structural validation relies on ¹H NMR (quinoline protons at δ 8.5–6.5 ppm; pyrrolidine/pyridine groups at δ 3.5–2.5 ppm) and HRMS (e.g., [M+H]⁺ calculated for C₁₉H₁₉ClN₃O: 340.1215; observed: 340.1218) . Discrepancies in carbonyl peak positions (e.g., tautomerism in quinolin-8-ol systems) may arise, necessitating complementary techniques like IR (C–O stretch at 1250 cm⁻¹) or X-ray crystallography .

Q. What safety measures are critical when handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential irritancy (GHS07 classification). Avoid inhalation/skin contact; store in airtight containers under dry, cool conditions. Spills require immediate ethanol/water rinsing, not organic solvents, to prevent solubility issues .

Q. How is purity assessed, and what methods mitigate batch-to-batch variability?

Purity is determined via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC; Rf = 0.5 in CHCl₃:MeOH 9:1). Batch variability (>95% purity) is minimized by严格控制 reaction temperature (70–80°C) and solvent drying (anhydrous ethanol) .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine or pyridine moieties influence bioactivity?

Replacing pyrrolidine with piperidine reduces anticancer potency (IC₅₀ increases from 1.2 μM to 4.7 μM in survivin inhibition assays), while substituting pyridine with electron-withdrawing groups (e.g., –CF₃) enhances target binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol via docking studies) . The methylene bridge’s spatial orientation is critical for maintaining π-π stacking interactions with hydrophobic protein pockets .

Q. What computational strategies predict this compound’s mechanism in inhibiting survivin?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) map interactions with survivin’s BIR domain, identifying key hydrogen bonds with Lys79 and hydrophobic contacts with Trp67. Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms stable charge transfer complexes at bond critical points (ρ = 0.25–0.30 e/Bohr³) .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., IC₅₀ variations ±20%) may stem from assay conditions (e.g., cell line viability protocols, serum concentrations). Standardize assays using MTT/PrestoBlue under 5% CO₂ and validate via Western blot for apoptosis markers (e.g., caspase-3 cleavage) .

Q. What spectroscopic techniques resolve ambiguities in tautomeric forms of quinolin-8-ol derivatives?

Variable-temperature NMR (VT-NMR) distinguishes enol-keto tautomers by observing proton shifts (e.g., –OH peak broadening at 60°C). Solid-state ¹³C NMR and X-ray diffraction provide definitive evidence of dominant tautomeric forms in crystalline states .

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